![molecular formula C14H11N3O4 B14813903 2-methyl-5-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14813903.png)
2-methyl-5-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-5-nitrophenyl)(2-nitrobenzylidene)amine is an organic compound with the molecular formula C14H11N3O4 It is a derivative of benzylideneamine, characterized by the presence of nitro groups and a methyl group on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-5-nitrophenyl)(2-nitrobenzylidene)amine typically involves the condensation reaction between 2-methyl-5-nitroaniline and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (2-methyl-5-nitrophenyl)(2-nitrobenzylidene)amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-5-nitrophenyl)(2-nitrobenzylidene)amine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: The major product would be (2-methyl-5-aminophenyl)(2-aminobenzylidene)amine.
Substitution: The products would vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-methyl-5-nitrophenyl)(2-nitrobenzylidene)amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- (2-methyl-5-nitrophenyl)(4-nitrobenzylidene)amine
- (2-methyl-5-nitrophenyl)(3-nitrobenzylidene)amine
Uniqueness
(2-methyl-5-nitrophenyl)(2-nitrobenzylidene)amine is unique due to the specific positioning of the nitro groups and the methyl group on the phenyl rings. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11N3O4/c1-10-6-7-12(16(18)19)8-13(10)15-9-11-4-2-3-5-14(11)17(20)21/h2-9H,1H3 |
InChI Key |
OBTMPJCYQPVDHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14813820.png)
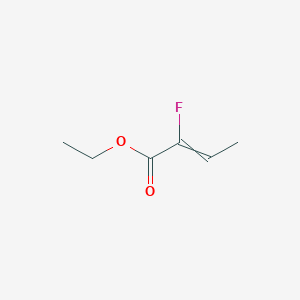
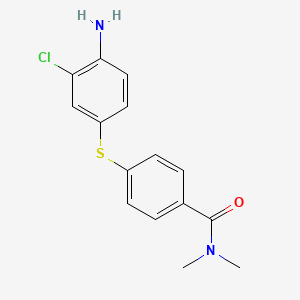
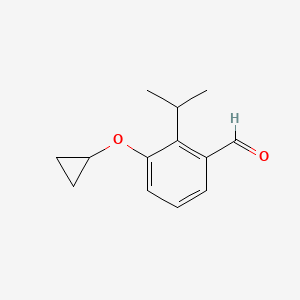
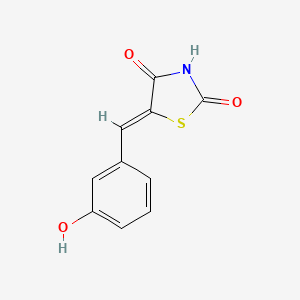
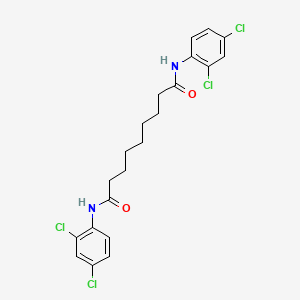


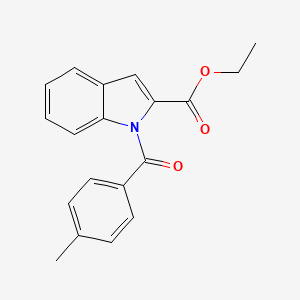
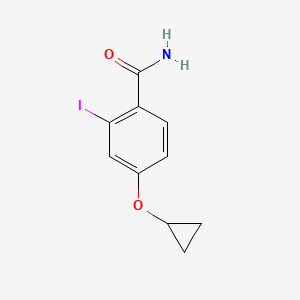
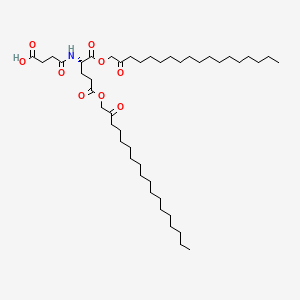
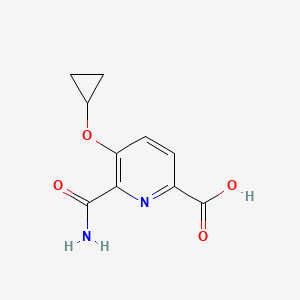
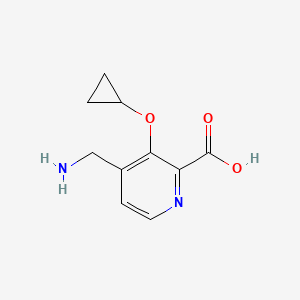
![N-(2-chlorophenyl)-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14813902.png)
